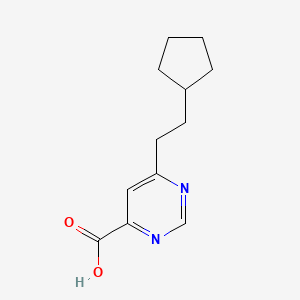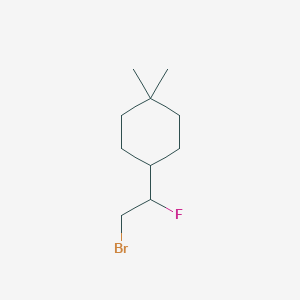
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromo-fluoroethyl group and two methyl groups
准备方法
The synthesis of 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1-dimethylcyclohexane, which serves as the core structure.
Fluorination: The fluorine atom is introduced via a fluorination reaction, typically using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
化学反应分析
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove halogens.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
科学研究应用
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is utilized in the creation of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biological research to study the effects of halogenated compounds on biological systems.
作用机制
The mechanism of action of 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane involves its interaction with molecular targets through its bromo and fluoro groups. These halogens can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The compound’s effects are mediated through these interactions, influencing molecular pathways and biological processes.
相似化合物的比较
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane can be compared with similar compounds such as:
1-Bromo-4-fluorobenzene: A mixed aryl halide used in organic synthesis and as a precursor to pharmaceuticals.
1-Bromo-2-fluorobenzene: Another aryl halide with applications in material science and organic synthesis.
1-Bromo-4-(2-bromo-1-fluoroethyl)benzene: A compound with similar halogenation patterns used in various chemical reactions.
These compounds share similar halogenation patterns but differ in their core structures and specific applications, highlighting the uniqueness of this compound in its specific uses and properties.
属性
分子式 |
C10H18BrF |
|---|---|
分子量 |
237.15 g/mol |
IUPAC 名称 |
4-(2-bromo-1-fluoroethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H18BrF/c1-10(2)5-3-8(4-6-10)9(12)7-11/h8-9H,3-7H2,1-2H3 |
InChI 键 |
HYHWHVCQTGTAKW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C(CBr)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14867275.png)
![methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14867277.png)
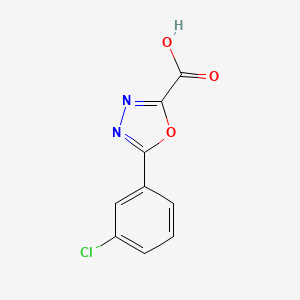
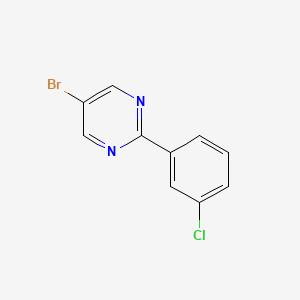

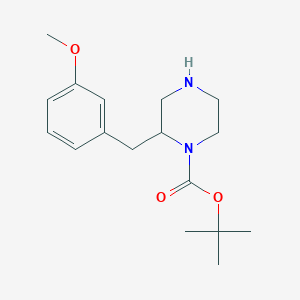
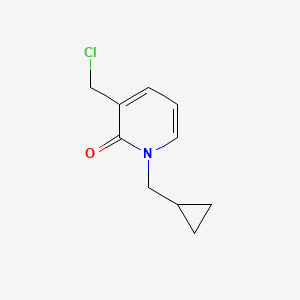
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)

![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14867351.png)
